An In-depth Technical Guide to the Crystal Structure Analysis of 6-amino-1,3-benzothiazole-2-thiol
An In-depth Technical Guide to the Crystal Structure Analysis of 6-amino-1,3-benzothiazole-2-thiol
Abstract
This technical guide provides a comprehensive framework for the complete crystal structure analysis of 6-amino-1,3-benzothiazole-2-thiol, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While a definitive crystal structure for this specific molecule is not yet publicly documented, this guide establishes a robust, field-proven protocol for its determination and analysis. By leveraging established methodologies and a comparative case study of the closely related parent compound, 2-mercaptobenzothiazole (2-MBT), we delineate the critical steps from synthesis and crystallization to advanced structural elucidation. This document is designed to not only guide the experimental process but also to explain the causality behind methodological choices, ensuring a self-validating system of protocols for achieving accurate and publishable results.
Introduction: The Significance of Structural Elucidation
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The addition of an amino group at the 6-position and a thiol group at the 2-position in 6-amino-1,3-benzothiazole-2-thiol creates a molecule with significant potential for forming specific intermolecular interactions, which are critical for its pharmacological activity.
A precise understanding of the three-dimensional arrangement of atoms in the crystalline state, as provided by single-crystal X-ray diffraction, is paramount for rational drug design.[1] It reveals crucial details about molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. This structural information is invaluable for understanding structure-activity relationships (SAR) and for the in-silico design of more potent and selective drug candidates.
This guide will walk through the essential techniques required for a thorough crystal structure analysis, including synthesis, crystallization, single-crystal X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations.
Synthesis and Crystallization: The Foundation of Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for diffraction experiments.
Synthesis of 6-amino-1,3-benzothiazole-2-thiol
A common and effective method for the synthesis of 2-mercaptobenzothiazole derivatives involves the reaction of a corresponding aminothiophenol with carbon disulfide. For the target molecule, the synthesis would proceed from 4-amino-2-aminothiophenol.
Protocol: Synthesis of 6-amino-1,3-benzothiazole-2-thiol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of 4-amino-2-aminothiophenol in a suitable solvent such as ethanol.
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Reagent Addition: Add a slight excess (1.1 equivalents) of carbon disulfide to the solution.
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Base Catalysis: Add a catalytic amount of a base, such as potassium hydroxide, to the reaction mixture.
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Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature. Acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.
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Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.
Diagram: Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target molecule.
Crystal Growth: The Art of Slow Perfection
Obtaining a single crystal of suitable size and quality is often the most challenging step.[2] The key is slow crystallization, which allows for the ordered arrangement of molecules into a well-defined lattice.
Experimental Protocols for Crystal Growth:
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Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to form a saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
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Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
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Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule.[3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Data Collection and Processing
Step-by-Step Methodology:
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Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.[4]
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Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background scattering, absorption, and polarization effects.
Structure Solution and Refinement
The processed data are used to solve and refine the crystal structure.
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Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson synthesis.
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Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Diagram: X-ray Crystallography Workflow
Caption: The experimental and computational workflow for crystal structure determination.
Case Study: Crystal Structure of 2-Mercaptobenzothiazole (2-MBT)
As a practical illustration, we consider the crystal structure of the parent compound, 2-mercaptobenzothiazole. Its structure was redetermined to correct a previously reported, unusually short intermolecular nitrogen-sulfur distance.[1]
| Parameter | Value |
| Chemical Formula | C₇H₅NS₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.025 |
| b (Å) | 5.999 |
| c (Å) | 15.951 |
| β (°) | 108.88 |
| Volume (ų) | 726.9 |
| Z | 4 |
Table 1: Crystallographic data for 2-mercaptobenzothiazole.[1]
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[5][6] The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal.
Generating and Interpreting Hirshfeld Surfaces
Methodology:
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CIF File Input: The analysis starts with the refined crystallographic information file (CIF).
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Surface Generation: Using software like CrystalExplorer, the Hirshfeld surface is generated for the molecule of interest.[7]
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Property Mapping: Various properties can be mapped onto the Hirshfeld surface, with d_norm being particularly useful. d_norm is a normalized contact distance that highlights regions of close intermolecular contacts.
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Red spots: Indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.
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White areas: Represent contacts at approximately the van der Waals separation.
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Blue regions: Indicate contacts longer than the van der Waals radii.
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2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. The percentage contribution of different types of contacts (e.g., H...H, C...H, N...H) can be quantified.
Diagram: Hirshfeld Surface Analysis Logic
Caption: The logical flow for performing Hirshfeld surface analysis.
For 6-amino-1,3-benzothiazole-2-thiol, Hirshfeld analysis would be expected to reveal significant N-H...S, N-H...N, and potentially C-H...S and π-π stacking interactions, which would be crucial for understanding its solid-state behavior and its interactions with biological targets.
Density Functional Theory (DFT) Calculations: A Theoretical Complement
DFT calculations provide a powerful theoretical framework to complement experimental crystallographic data.[8] They can be used to optimize the molecular geometry, calculate electronic properties, and predict spectroscopic data.
Computational Protocol
Methodology:
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Geometry Optimization: The molecular geometry is optimized starting from the crystallographic coordinates. A common functional for this purpose is B3LYP with a suitable basis set (e.g., 6-311G(d,p)).
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Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.
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Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Mulliken charges can be calculated to understand the molecule's reactivity and charge distribution.
| Calculation Type | Purpose | Typical Method |
| Geometry Optimization | Find the lowest energy conformation | DFT (e.g., B3LYP/6-311G(d,p)) |
| Frequency Analysis | Confirm minimum energy, predict IR/Raman | DFT (same level as optimization) |
| HOMO-LUMO Analysis | Understand electronic transitions and reactivity | TD-DFT |
| MEP Mapping | Visualize electrostatic potential and reactive sites | DFT |
Table 2: Common DFT calculations and their applications in structural analysis.
For 6-amino-1,3-benzothiazole-2-thiol, the MEP map would be particularly insightful, as it would clearly show the electron-rich regions (around the nitrogen and sulfur atoms) and electron-deficient regions (around the hydrogen atoms of the amino and thiol groups), which are the primary sites for intermolecular interactions.
Conclusion: A Synergistic Approach to Structural Insight
The comprehensive crystal structure analysis of 6-amino-1,3-benzothiazole-2-thiol, as outlined in this guide, relies on a synergistic combination of experimental and theoretical techniques. While the definitive crystal structure remains to be reported, the established protocols for synthesis, crystallization, single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations provide a clear and robust pathway for its elucidation. The insights gained from such an analysis are not merely academic; they are fundamental to advancing our understanding of this important class of molecules and to accelerating the development of new and effective therapeutic agents.
References
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Chesnut, D. B., & Wood, J. S. (1971). The molecular and crystal structure of 2-mercaptobenzothiazole. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(8), 1665-1672. [Link]
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Rigaku. (2015). Application Note SC-XRD 505: Single Crystal Diffraction. [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
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CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]
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Bursch, M., Mewes, J. M., Hansen, A., & Grimme, S. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(36), e202205735. [Link]
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Tiekink, E. R., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 457-473. [Link]
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Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. [Link]
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